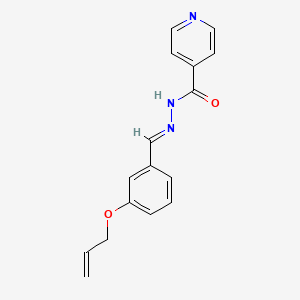![molecular formula C20H11Cl2FN2O B11535116 N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11535116.png)
N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,4-Dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups attached to a benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 2-(3-fluorophenyl)-1,3-benzoxazole-5-amine under specific conditions to form the desired imine compound. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2,4-Dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die Verbindung kann biologische Aktivitäten wie antimikrobielle, antimykotische oder krebshemmende Eigenschaften aufweisen, was sie zu einem Kandidaten für weitere biologische Studien macht.
Medizin: Ihre potenziellen therapeutischen Eigenschaften können für die Entwicklung neuer Medikamente untersucht werden.
Industrie: Die Verbindung kann Anwendungen bei der Entwicklung neuer Materialien oder als chemisches Zwischenprodukt in industriellen Prozessen finden.
5. Wirkmechanismus
Der Wirkmechanismus von N-[(E)-(2,4-Dichlorphenyl)methyliden]-2-(3-Fluorphenyl)-1,3-benzoxazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Das Vorhandensein von Halogenatomen und der Benzoxazol-Einheit kann es ermöglichen, mit Enzymen oder Rezeptoren zu interagieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und -wege zu klären, die beteiligt sind.
Ähnliche Verbindungen:
- N-[(E)-(2,4-Dichlorphenyl)methyliden]-2-Phenyl-1,3-benzoxazol-5-amin
- N-[(E)-(2,4-Dichlorphenyl)methyliden]-2-(4-Fluorphenyl)-1,3-benzoxazol-5-amin
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist N-[(E)-(2,4-Dichlorphenyl)methyliden]-2-(3-Fluorphenyl)-1,3-benzoxazol-5-amin aufgrund der spezifischen Position des Fluoratoms am Phenylring einzigartig. Dieser strukturelle Unterschied kann zu unterschiedlichen chemischen und biologischen Eigenschaften führen, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Wirkmechanismus
The mechanism of action of (E)-1-(2,4-Dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the benzoxazole and fluorophenyl components.
3-Fluoroaniline: Contains the fluorophenyl group but not the dichlorophenyl and benzoxazole components.
Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents.
Uniqueness
(E)-1-(2,4-Dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine is unique due to its specific combination of dichlorophenyl, fluorophenyl, and benzoxazole groups, which confer distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C20H11Cl2FN2O |
|---|---|
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H11Cl2FN2O/c21-14-5-4-13(17(22)9-14)11-24-16-6-7-19-18(10-16)25-20(26-19)12-2-1-3-15(23)8-12/h1-11H |
InChI-Schlüssel |
COVIYPCGNJMGQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-[2-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11535044.png)

![1,5-dimethyl-2-phenyl-4-{[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535053.png)
![N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B11535060.png)
![4-chloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B11535062.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535068.png)

![1',1''-butane-1,4-diylbisspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11535075.png)
![2-Amino-4-[4-(diethylamino)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11535078.png)
![4-(decyloxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11535091.png)

![Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11535098.png)
![2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535106.png)
![4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11535107.png)
